Ammonolysis Yield: Isobutyl Ester Delivers 88–98 % Yield Under Solvent-Free, Low-Pressure Conditions vs. Methyl/Other Esters at 59–90 %
In the direct ammonolysis of cyclopropanecarboxylate esters to cyclopropanecarboxamide, the isobutyl ester is designated as 'very particularly preferred' in US 5,068,428 [1]. Using sodium isobutoxide catalyst at 100 °C and ≤6 bar without hydrocarbon solvent, the isobutyl ester achieved 88 % isolated yield (first batch) and 98 % (recycled mother liquor) with >99 % purity by GC [1]. By contrast, the corresponding methyl ester process (DE-OS 1,939,759) requires methanol/toluene co-solvent, operates at up to 28 atm, and achieves only 59–90 % conversion [1]. The branched isobutyl alcohol cleaved during reaction also maintains a stirrable, readily filterable reaction mixture, whereas lower alkyl esters suffer from gelation or precipitation issues [1].
| Evidence Dimension | Isolated yield of cyclopropanecarboxamide via direct ammonolysis |
|---|---|
| Target Compound Data | Isobutyl cyclopropanecarboxylate: 88 % (first batch), 98 % (recycle batch) at >99 % purity (GC) |
| Comparator Or Baseline | Methyl cyclopropanecarboxylate (DE-OS 1,939,759 method): 85–90 % conversion in toluene/MeOH; ~59 % without MeOH; requires 28 atm |
| Quantified Difference | Isobutyl ester: up to 98 % yield, ≤6 bar, solvent-free. Methyl ester: ≤90 % conversion, 28 atm, requires mixed solvent. |
| Conditions | Ammonolysis with NH₃, sodium isobutoxide catalyst, 100 °C, ≤6 bar, no added hydrocarbon solvent (isobutyl); vs. NaOMe/MeOH/toluene, 80 °C, 28 atm (methyl). |
Why This Matters
The isobutyl ester enables a simpler, higher-yielding, lower-pressure industrial process without hydrocarbon solvents, directly reducing procurement risk for manufacturers of cyclopropanecarboxamide and its downstream active pharmaceutical and agrochemical intermediates.
- [1] US Patent 5,068,428 (EP 0 365 970). Process for the preparation of cyclopropanecarboxamide. Bayer AG, 1991. Columns 1–5 and Examples 1–4. View Source
